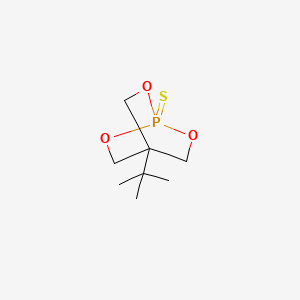

TBPS

Übersicht

Beschreibung

Tert-Butylbicyclophosphorothionat: ist eine bicyclische Phosphatverbindung, die für ihre starken krampfauslösenden Eigenschaften bekannt ist. Es ist ein äußerst effektiver Antagonist des Gamma-Aminobuttersäure (GABA)-Rezeptors, der eine entscheidende Rolle im zentralen Nervensystem spielt .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Tert-butylbicyclophosphorothionate is used in various chemical research applications, particularly in the study of GABA receptor antagonists and their effects on the central nervous system .

Biology: : In biological research, this compound is utilized to investigate the mechanisms of convulsant activity and the role of GABA receptors in neurological processes .

Medicine: : While not commonly used in clinical settings, tert-butylbicyclophosphorothionate serves as a valuable tool in medical research to understand the effects of GABA receptor antagonism and to develop potential treatments for neurological disorders .

Industry: : In the industrial sector, tert-butylbicyclophosphorothionate is employed in the synthesis of other chemical compounds and as a reagent in various chemical processes .

Wirkmechanismus

Target of Action

Tert-Butylbicyclophosphorothionate (TBPS) primarily targets the GABA/benzodiazepine receptor complex . This complex plays a crucial role in the transmission of inhibitory signals in the nervous system through the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

This compound binds with high affinity and specificity to a chloride channel modulatory site of the GABA/benzodiazepine receptor complex . This interaction influences the activity of the receptor complex, altering its response to GABA and potentially leading to changes in neural signaling.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By interacting with the GABA/benzodiazepine receptor complex, this compound can influence the flow of chloride ions across the cell membrane, which in turn modulates the excitability of neurons. This can have downstream effects on various neural processes, potentially contributing to the compound’s convulsant activity .

Pharmacokinetics

Given its potent activity and its ability to influence neural signaling, it is likely that this compound can cross the blood-brain barrier and reach its target sites in the central nervous system .

Result of Action

The binding of this compound to the GABA/benzodiazepine receptor complex can lead to changes in neural signaling, potentially resulting in convulsant activity . This means that this compound could cause seizures or other disruptions in normal neural activity.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Tert-Butylbicyclophosphorothionate plays a significant role in biochemical reactions, primarily as a GABA receptor antagonist . It interacts with GABA_A receptors, inhibiting their function and leading to convulsant effects . The compound binds to the GABA_A receptor complex, specifically at the picrotoxin binding site, which results in the inhibition of chloride ion flux through the receptor . This interaction disrupts the inhibitory neurotransmission mediated by GABA, leading to increased neuronal excitability .

Cellular Effects

Tert-Butylbicyclophosphorothionate has profound effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic signaling pathways . The inhibition of GABA_A receptors by tert-Butylbicyclophosphorothionate leads to increased neuronal excitability and can induce convulsions . Additionally, this compound affects gene expression and cellular metabolism by altering the balance of excitatory and inhibitory neurotransmission . The disruption of GABAergic signaling can have downstream effects on various cellular processes, including synaptic plasticity, neuronal development, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of tert-Butylbicyclophosphorothionate involves its binding to the GABA_A receptor complex . By binding to the picrotoxin binding site, it inhibits the function of the receptor, preventing chloride ions from passing through the channel . This inhibition leads to a decrease in inhibitory neurotransmission, resulting in increased neuronal excitability . The compound’s ability to modulate GABAergic signaling pathways makes it a valuable tool for studying the role of GABA_A receptors in various physiological and pathological conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butylbicyclophosphorothionate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that tert-Butylbicyclophosphorothionate can induce convulsions and other neurological effects in both in vitro and in vivo models . The temporal effects of this compound are influenced by its concentration, duration of exposure, and the specific cellular context .

Dosage Effects in Animal Models

The effects of tert-Butylbicyclophosphorothionate vary with different dosages in animal models. At low doses, the compound can induce mild convulsions and increase neuronal excitability . At higher doses, it can cause severe convulsions and even death . The lethal dose (LD50) of tert-Butylbicyclophosphorothionate in mice is approximately 53 μg/kg . These dosage-dependent effects highlight the importance of careful dosing and monitoring when using this compound in experimental studies .

Metabolic Pathways

Tert-Butylbicyclophosphorothionate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome and interacts with various enzymes and cofactors involved in its metabolism .

Transport and Distribution

The transport and distribution of tert-Butylbicyclophosphorothionate within cells and tissues are critical for understanding its effects on cellular function . The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of tert-Butylbicyclophosphorothionate is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on GABA_A receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing tert-Butylbicyclophosphorothionate to its site of action .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Tert-Butylbicyclophosphorothionat beinhaltet typischerweise die Reaktion von tert-Butylalkohol mit Phosphortrichlorid, gefolgt von der Zugabe von Schwefel. Die Reaktionsbedingungen erfordern häufig eine kontrollierte Umgebung mit spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren: : Die industrielle Produktion von Tert-Butylbicyclophosphorothionat beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie im Labormaßstab, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Dazu gehört die Verwendung von fortschrittlichen Reaktoren und kontinuierlichen Fließsystemen, um konstante Reaktionsbedingungen zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Tert-Butylbicyclophosphorothionat kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Tert-Butylbicyclophosphorothionat in seine reduzierten Formen umwandeln, wobei häufig Wasserstoff oder andere Reduktionsmittel verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Phosphine oder Phosphinoxide erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: : Tert-Butylbicyclophosphorothionat wird in verschiedenen chemischen Forschungsanwendungen eingesetzt, insbesondere bei der Untersuchung von GABA-Rezeptor-Antagonisten und deren Auswirkungen auf das zentrale Nervensystem .

Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Mechanismen der krampfauslösenden Aktivität und die Rolle von GABA-Rezeptoren bei neurologischen Prozessen zu untersuchen .

Medizin: : Obwohl Tert-Butylbicyclophosphorothionat in klinischen Umgebungen nicht üblicherweise verwendet wird, dient es als wertvolles Werkzeug in der medizinischen Forschung, um die Auswirkungen des GABA-Rezeptor-Antagonismus zu verstehen und potenzielle Behandlungen für neurologische Erkrankungen zu entwickeln .

Industrie: : In der Industrie wird Tert-Butylbicyclophosphorothionat bei der Synthese anderer chemischer Verbindungen und als Reagenz in verschiedenen chemischen Prozessen eingesetzt .

Wirkmechanismus

Tert-Butylbicyclophosphorothionat übt seine Wirkung aus, indem es an den GABA-Rezeptor bindet und seine Aktivität hemmt. Diese antagonistische Wirkung verhindert die normalen inhibitorischen Wirkungen von GABA, was zu einer erhöhten neuronalen Erregbarkeit und krampfauslösenden Aktivität führt. Die beteiligten molekularen Zielstrukturen umfassen die GABA-Rezeptor-Untereinheiten, die für die krampfauslösenden Eigenschaften der Verbindung entscheidend sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Iso-Propylbicyclophosphorothionat: (IPTBO)

Ethylbicyclophosphorothionat: (EBOB)

Vergleich: : Tert-Butylbicyclophosphorothionat ist einzigartig in seiner hohen Potenz als GABA-Rezeptor-Antagonist im Vergleich zu ähnlichen Verbindungen wie Iso-Propylbicyclophosphorothionat und Ethylbicyclophosphorothionat. Seine einzigartige bicyclische Struktur und die tert-Butylgruppe tragen zu seiner verstärkten Aktivität und Spezifität für den GABA-Rezeptor bei .

Eigenschaften

IUPAC Name |

4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBHBNXGFPTBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C12COP(=S)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058464 | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70636-86-1 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylbicyclophosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

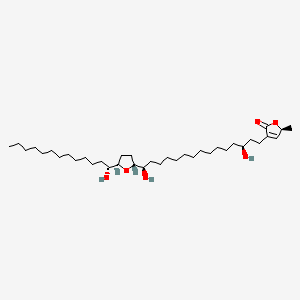

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde](/img/structure/B1220926.png)

![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)

![(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1220948.png)